2-Methyl-5-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVIUQHVAZLPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-37-9 | |

| Record name | 5-methanesulfonyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-5-(methylsulfonyl)benzoic acid CAS number 151104-37-9

An In-Depth Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid (CAS: 151104-37-9)

Executive Summary

This compound is a substituted aromatic carboxylic acid, identified by the CAS Number 151104-37-9.[1][2] This compound integrates three key functional groups onto a benzene ring: a carboxylic acid, a methyl group, and a methylsulfonyl group. This specific arrangement makes it a valuable, albeit specialized, chemical intermediate. Its primary utility lies in its role as a molecular building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research.[3] While not an end-product itself, its functional groups provide reactive handles for constructing larger, potentially bioactive scaffolds. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, key reactions, potential applications, and handling considerations.

Chemical Identity and Physicochemical Properties

The structural identity of this compound is foundational to understanding its reactivity and potential applications. The molecule's properties are a composite of its aromatic core and its distinct functional groups.

Core Chemical Structure

The molecule consists of a benzoic acid backbone with a methyl group at the C2 position (ortho to the carboxyl group) and a methylsulfonyl (sulfone) group at the C5 position (meta to the carboxyl group).

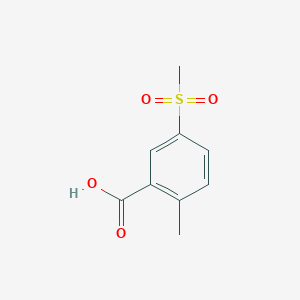

Caption: Chemical structure of this compound.

Physicochemical Data

Comprehensive experimental data for this specific compound is not widely published. The following table summarizes its fundamental properties based on available information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 151104-37-9 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₄S | [2] |

| Molecular Weight | 214.24 g/mol | [2][4] |

| MDL Number | MFCD06340094 | [2] |

| Appearance | Typically a solid (e.g., white to off-white powder) | Inferred from related compounds |

| Solubility | Expected to have limited solubility in water, higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from functional groups |

Synthesis and Manufacturing

Proposed Synthetic Workflow

This proposed multi-step synthesis maximizes the use of common and reliable reactions. The key is the differential oxidation of the sulfur atom and one of the methyl groups.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers must perform their own optimization and safety assessments.

Objective: To synthesize this compound from 2,5-dimethylphenyl methyl sulfone.

Pillar of Trustworthiness: This protocol incorporates a purification step (recrystallization) and suggests analytical verification (¹H NMR, LC-MS) to ensure the identity and purity of the final product, creating a self-validating workflow.

Materials:

-

2,5-Dimethylphenyl methyl sulfone (starting material)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol or Acetic Acid (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,5-dimethylphenyl methyl sulfone (1.0 eq) and a 1% aqueous solution of NaOH (acting as a phase-transfer catalyst aid).

-

Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in deionized water.

-

Oxidation: Gently heat the flask containing the sulfone to 80-90°C. Once the temperature is stable, add the KMnO₄ solution slowly via a dropping funnel over 2-3 hours.

-

Expert Insight: The slow addition of the oxidant is critical to control the exothermicity of the reaction and prevent over-oxidation or side reactions. The purple color of permanganate should disappear as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

-

-

Reaction Monitoring: Continue heating and stirring for several hours after the addition is complete, until TLC or LC-MS analysis shows consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces the excess permanganate and MnO₂.

-

Isolation of Product: The product, being a carboxylic acid, will be in its carboxylate salt form in the basic solution. Filter off any remaining inorganic solids. Transfer the filtrate to a beaker and cool in an ice bath.

-

Precipitation: Slowly acidify the cold filtrate with concentrated HCl with vigorous stirring. The target benzoic acid derivative is insoluble in acidic aqueous media and will precipitate out. Monitor the pH to ensure it is strongly acidic (pH < 2).

-

Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water.

-

Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture or aqueous acetic acid. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the final product by ¹H NMR, LC-MS, and melting point analysis to confirm its identity and purity.

Key Chemical Reactions and Utility in Drug Discovery

The synthetic value of this compound lies in the reactivity of its carboxylic acid group. This functional group is a versatile handle for building molecular complexity, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry. The methylsulfonyl group is generally stable and acts as a polar, hydrogen bond-accepting moiety that can modulate a molecule's physicochemical properties (e.g., solubility, metabolic stability) and interactions with biological targets.

Representative Workflow: Amide Coupling

The conversion of the carboxylic acid to an amide is a fundamental step in utilizing this building block for drug discovery programs.

Caption: General workflow for an amide coupling reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

Objective: To couple this compound with a representative primary amine.

Pillar of Expertise: This protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions and often leads to high yields under mild conditions. The inclusion of a non-nucleophilic base (DIPEA) is crucial to activate the carboxylic acid and neutralize the generated acid, demonstrating an understanding of the reaction mechanism.

Materials:

-

This compound (1.0 eq)

-

A primary amine (e.g., benzylamine, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inlet

-

Standard laboratory glassware for extraction

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

-

Expert Insight: The order of addition can be important. Adding the base last often prevents premature side reactions of the activating agent. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the amount of water in the organic phase.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude amide product.

-

Purification: Purify the crude product as necessary, typically via flash column chromatography on silica gel, to obtain the pure amide.

Potential Applications and Research Directions

Specific applications for this compound are not extensively documented, reinforcing its status as a research chemical and synthetic intermediate.[3][6] However, by examining structurally related compounds, we can infer its potential utility in several key areas.

-

Pharmaceutical Synthesis: The core structure is analogous to intermediates used in the development of various therapeutic agents. For example, related chloro-substituted methylsulfonyl benzoic acids serve as building blocks for anti-inflammatory and analgesic medications.[7] Similarly, methoxy-substituted analogs are crucial intermediates for antipsychotic drugs.[8] This compound could therefore be a valuable scaffold for generating new chemical entities (NCEs) targeting a range of diseases.

-

Agrochemical Development: Substituted benzoic acids are a well-established class of compounds in the agrochemical industry. The related 2-Chloro-5-(methylsulfonyl)benzoic acid is noted for its use in formulating selective herbicides.[7] The unique substitution pattern of the title compound could be explored for developing novel herbicides, fungicides, or pesticides with different selectivity profiles.

-

Materials Science: Aromatic carboxylic acids can be used as monomers or functionalizing agents in the synthesis of advanced polymers and materials. The polar sulfone group could impart unique properties such as thermal stability or altered solubility to such materials.

Safety Profile and Handling

A specific, official Safety Data Sheet (SDS) for CAS 151104-37-9 is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of structurally similar chemicals like other substituted benzoic acids and sulfonyl-containing compounds.[9][10]

General Hazards (Inferred from Related Compounds):

| Hazard Type | Description | Precautionary Action |

| Skin Irritation | May cause skin irritation upon contact.[9][11] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation or damage.[9][11][12] | Wear chemical safety goggles or a face shield. |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[10][11] | Handle in a well-ventilated area or a chemical fume hood. |

| Oral Toxicity | May be harmful if swallowed.[10][12] | Do not eat, drink, or smoke in the laboratory. |

Recommended Handling Procedures:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid material in a chemical fume hood to avoid inhaling dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[9]

Conclusion

This compound (CAS 151104-37-9) is a specialized chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and agrochemical science. While its direct applications are not yet established, its value as a functionalized building block is clear. The presence of a reactive carboxylic acid handle, combined with the modulating effects of the methyl and methylsulfonyl groups, provides a versatile platform for creating novel and complex molecular architectures. This guide provides a foundational understanding of its properties and utility, offering both a strategic overview and practical, actionable protocols to enable its effective use in research and development.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 151104-37-9 | CAS DataBase [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-methyl-5-(methylsulfonyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-5-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to furnish fellow researchers with not only the known characteristics of this molecule but also a robust framework for its empirical characterization. In the spirit of scientific integrity, where data is not publicly available, this guide will provide established protocols for its determination, ensuring a self-validating approach to its study.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid scaffold, which is a common motif in pharmacologically active molecules. The presence of both a methyl and a methylsulfonyl group on the aromatic ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity, acidity, and crystal packing, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

While its direct applications are not extensively documented in public literature, its structural similarity to known pharmaceutical intermediates suggests its potential as a building block in the synthesis of novel therapeutic agents. For instance, related sulfonyl-containing benzoic acid derivatives are utilized in the development of anti-inflammatory and analgesic medications, as well as herbicides.[1] A thorough understanding of its physical properties is therefore paramount for its potential application in drug design and development.

Compound Identification:

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 151104-37-9 | [2] |

| Molecular Formula | C₉H₁₀O₄S | [3] |

| Molecular Weight | 214.24 g/mol | [3] |

Core Physical Properties: A Blend of Knowns and Methodologies for the Unknowns

A comprehensive understanding of a compound's physical properties is the bedrock of its development for any application. While some data for this compound can be gleaned from commercial suppliers, a significant portion of its physicochemical profile remains to be experimentally determined. This section outlines both the available information and the detailed protocols for the empirical determination of its key physical properties.

Melting Point

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A pure compound will typically have a sharp melting point range of 1-2 °C.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, influencing everything from reaction conditions to bioavailability. Experimental solubility data for this compound in common solvents is not widely published. However, based on its structure, a qualitative prediction can be made. The presence of the carboxylic acid and methylsulfonyl groups suggests some polarity and the potential for hydrogen bonding, which may confer slight solubility in polar protic solvents. The aromatic ring and methyl group contribute to its nonpolar character, suggesting solubility in some organic solvents. For comparison, 2-Methoxy-5-(methylsulfonyl)benzoic acid is slightly soluble in DMSO and methanol (when heated).

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility in a range of solvents is a fundamental step in characterizing a new compound.

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities should be chosen, for example: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected for dissolution.

-

Classification: The solubility can be classified as:

-

Soluble: If the solid completely dissolves.

-

Partially soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

Diagram of Solubility Testing Logic:

Caption: Decision tree for solubility classification.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This value is crucial for understanding the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor interactions. An experimental pKa for this compound is not available. For comparison, the predicted pKa of 2-Methoxy-5-(methylsulfonyl)benzoic acid is approximately 3.49. The electron-withdrawing nature of the methylsulfonyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining the pKa of an acidic compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (approximately 7-8.5 ppm). The specific splitting pattern will depend on the coupling constants between the protons.

-

Methyl Proton (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring, likely in the range of 2.3-2.7 ppm.

-

Methylsulfonyl Protons (-SO₂CH₃): A singlet for the three protons of the methylsulfonyl group, expected to be further downfield than the other methyl group due to the electron-withdrawing effect of the sulfonyl group, likely in the range of 3.0-3.5 ppm.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 120-150 ppm), with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

-

Methylsulfonyl Carbon (-SO₂CH₃): A signal further downfield in the aliphatic region, likely around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.

-

S=O Stretch (Sulfonyl Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.24 g/mol ).

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). For sulfonated compounds, the loss of SO₂ (M-64) is a characteristic fragmentation pathway.

Synthesis and Potential Applications

While a specific, detailed synthesis of this compound is not widely reported in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be 2-methylbenzoic acid, which could undergo sulfonation followed by methylation of the resulting sulfonic acid.

The structural motifs within this compound suggest its utility as a scaffold in medicinal chemistry. The benzoic acid provides a handle for amide or ester formation, allowing for the exploration of a wide range of derivatives. The methyl and methylsulfonyl groups can modulate the compound's steric and electronic properties, influencing its binding to biological targets. Its potential as an intermediate in the synthesis of anti-inflammatory drugs, analgesics, or other therapeutic agents warrants further investigation.[1]

Safety and Handling

Based on information from commercial suppliers, this compound is associated with the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound presents as a compound with significant potential for applications in drug discovery and development, yet it remains largely uncharacterized in the public domain. This guide has provided a comprehensive framework for its physical and spectroscopic characterization, offering detailed, field-proven protocols for determining its melting point, solubility, and pKa. While awaiting experimental data, the provided methodologies and comparative analysis with related compounds offer a solid foundation for any researcher initiating work with this molecule. The pursuit of its empirical characterization is a necessary next step to unlocking its full potential as a valuable synthetic intermediate.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-5-(methylsulfonyl)benzoic acid

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methyl-5-(methylsulfonyl)benzoic acid, a substituted aromatic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific principles and the synergistic interplay between different analytical techniques. Our approach is grounded in establishing a self-validating system where each piece of experimental data corroborates the others, ensuring the unambiguous identification of the target molecule.

Introduction

This compound (C₉H₁₀O₄S, Molar Mass: 214.24 g/mol ) is a benzoic acid derivative featuring both a methyl and a methylsulfonyl substituent on the aromatic ring.[1] The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structural confirmation is, therefore, a non-negotiable prerequisite for its use in any research or development context. This guide outlines a logical workflow for its structural elucidation, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Section 1: Foundational Analysis via Mass Spectrometry

Mass spectrometry (MS) serves as the initial and fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the synthesized compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion, which is ideal for accurate mass measurement.

-

Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass of the [M-H]⁻ ion of C₉H₁₀O₄S.

Expected Results and Interpretation

The theoretical exact mass of the deprotonated molecule [C₉H₉O₄S]⁻ is calculated to be 213.0203. The HRMS data should yield an m/z value within a narrow tolerance (typically < 5 ppm) of this theoretical mass, providing strong evidence for the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| Ionization Mode | ESI- |

| Observed Ion | [M-H]⁻ |

| Theoretical Exact Mass | 213.0203 |

Fragmentation Analysis: Unveiling Structural Motifs

Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern of organic molecules is often predictable and helps in identifying key functional groups and their connectivity.[2][3][4][5]

Expected Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): Fragmentation of the methylsulfonyl group can lead to the loss of a methyl radical, resulting in a fragment ion.

-

Loss of the carboxyl group (•COOH): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives.

-

Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfonyl group is another plausible fragmentation route.

The presence of sulfur can also be identified by the characteristic isotopic pattern of the molecular ion peak, with a smaller M+2 peak due to the natural abundance of the ³⁴S isotope.[6]

Section 2: Definitive Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR experiments will be used to map out the carbon-hydrogen framework and the substitution pattern on the benzene ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the sample well and the acidic proton is often observed as a broad singlet.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound, the following proton signals are expected:

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Rationale |

| -COOH | > 10 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically downfield and often broad. |

| Aromatic H | 7.5 - 8.5 | Multiplet | 3H | The protons on the benzene ring will be in the aromatic region, with their specific shifts and multiplicities determined by the electronic effects of the substituents. |

| -SO₂CH₃ | ~3.2 | Singlet | 3H | The methyl group attached to the electron-withdrawing sulfonyl group will be a singlet and shifted downfield. |

| Ar-CH₃ | ~2.6 | Singlet | 3H | The methyl group attached to the aromatic ring will be a singlet in the typical benzylic region. |

The sulfone group is known to have a significant effect on the chemical shifts of nearby protons.[7][8][9] The electron-withdrawing nature of the sulfonyl group will deshield the aromatic protons, particularly those ortho and para to it.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data to obtain a spectrum showing a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The structure of this compound has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected in the ¹³C NMR spectrum.

| Carbon | Chemical Shift (ppm, predicted) | Rationale |

| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically downfield. |

| Aromatic C | 120 - 145 | Six distinct signals are expected for the aromatic carbons, with their shifts influenced by the attached substituents. The carbon attached to the carboxyl group and the carbon attached to the sulfonyl group will be significantly shifted. |

| -SO₂CH₃ | 40 - 50 | The methyl carbon of the methylsulfonyl group. |

| Ar-CH₃ | 15 - 25 | The methyl carbon attached to the aromatic ring. |

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.

Section 3: Functional Group Identification with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands and Interpretation

| Functional Group | Wavenumber (cm⁻¹, predicted) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| S=O (Sulfone) | 1300-1350 and 1120-1160 | Strong, Sharp (asymmetric and symmetric stretching) |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-H (Aliphatic) | 2850-3000 | Medium to Weak |

The presence of a broad absorption in the O-H stretching region, a strong carbonyl peak, and two strong peaks for the sulfone group would provide compelling evidence for the proposed structure. The IR spectrum of benzoic acid and its derivatives shows a characteristic broad O-H stretch due to hydrogen bonding.[10]

Workflow and Data Integration

The power of this multi-technique approach lies in the integration of data from each method to build a cohesive and self-validating structural assignment.

References

- 1. This compound | 151104-37-9 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. scribd.com [scribd.com]

- 6. aiirjournal.com [aiirjournal.com]

- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic Acid: Strategies, Methodologies, and Key Intermediates

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways for producing 2-Methyl-5-(methylsulfonyl)benzoic acid, a valuable building block in the development of pharmaceuticals and agrochemicals. We dissect the core synthetic challenges, focusing on the regioselective introduction of three distinct functional groups onto an aromatic ring. The primary strategy detailed herein involves a retrosynthetic approach that identifies 2-Methyl-5-(methylthio)benzoic acid as a key intermediate, followed by a robust oxidation to yield the final sulfone product. This guide explores two primary, field-proven routes for the synthesis of this thioether intermediate: the copper-catalyzed nucleophilic aromatic substitution on a halogenated benzoic acid and the carboxylation of a Grignard reagent derived from a halogenated thioanisole. Detailed experimental protocols, mechanistic insights, and comparative analysis of these strategies are presented to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: Significance and Synthetic Overview

This compound is an organic compound characterized by a benzoic acid core substituted with a methyl group at the 2-position and a methylsulfonyl group at the 5-position. Its molecular formula is C₉H₁₀O₄S, and it has a molecular weight of 214.24 g/mol [1][2]. The trifunctional nature of this molecule makes it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry.

The primary synthetic challenge lies in achieving the desired 1,2,4-substitution pattern with high regioselectivity. Direct functionalization of a toluene or benzoic acid backbone can lead to mixtures of isomers that are difficult to separate. Therefore, a successful synthesis relies on a logical, multi-step sequence where functional groups are introduced in a controlled manner. This guide focuses on a strategy that simplifies the final steps by targeting the stable and readily accessible thioether precursor, 2-Methyl-5-(methylthio)benzoic acid , which is then oxidized to the target sulfone in the final step.

Retrosynthetic Analysis: Identifying the Core Intermediate

A logical retrosynthetic analysis reveals that the most efficient pathway involves the late-stage oxidation of a thioether. The methylsulfonyl group (-SO₂CH₃) is a highly oxidized state of sulfur, and its direct introduction can be challenging. In contrast, the methylthio group (-SCH₃) is easily installed, and its oxidation to the corresponding sulfone is a high-yielding and well-established transformation[3][4].

This approach designates 2-Methyl-5-(methylthio)benzoic acid as the pivotal intermediate in our synthetic design. The subsequent sections will detail the primary methodologies for its preparation.

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Strategy 1: Nucleophilic Substitution on a Halobenzoic Acid

This strategy is arguably the most direct route, building upon a commercially available or readily synthesized starting material, 5-Bromo-2-methylbenzoic acid . The core of this approach is a copper-catalyzed Ullmann-type condensation to form the C-S bond[5].

Workflow for Strategy 1

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Step 1.1: Preparation of 5-Bromo-2-methylbenzoic acid

The starting material, 2-methylbenzoic acid, is regioselectively brominated at the 5-position (para to the activating methyl group and meta to the deactivating carboxylic acid group).

-

Experimental Protocol:

-

In a reaction vessel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid.[6]

-

Cool the solution in an ice bath.

-

Add bromine (1.5 equivalents) dropwise while maintaining the temperature below 10°C.[6]

-

Allow the mixture to stir at room temperature for 20-24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

The crude product can be recrystallized from an appropriate solvent like ethanol/water to yield pure 5-Bromo-2-methylbenzoic acid[6].

-

-

Causality & Insights: The use of concentrated sulfuric acid as a solvent not only dissolves the starting material but also acts as a dehydrating agent and enhances the electrophilicity of bromine. The ortho, para-directing methyl group and the meta-directing carboxyl group work in concert to direct the incoming electrophile (Br⁺) to the 5-position, ensuring high regioselectivity.

Step 1.2: Synthesis of 2-Methyl-5-(methylthio)benzoic acid

This step involves the displacement of the bromide with a methylthiolate nucleophile. This reaction typically requires a copper(I) catalyst to facilitate the coupling, characteristic of an Ullmann condensation[5].

-

Experimental Protocol:

-

To a flask charged with 5-Bromo-2-methylbenzoic acid (1.0 equivalent) and copper(I) iodide (CuI, 0.1 equivalents), add a polar aprotic solvent such as DMF or NMP.

-

Add sodium thiomethoxide (NaSCH₃, 1.2-1.5 equivalents).

-

Heat the reaction mixture to 120-140°C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Causality & Insights: The Ullmann reaction is essential here because direct nucleophilic aromatic substitution on an electron-rich (or neutral) aryl halide is slow. The copper(I) catalyst is believed to undergo oxidative addition to the aryl bromide, forming an organocopper intermediate which then reacts with the thiolate nucleophile in a reductive elimination step to form the C-S bond and regenerate the catalyst.

Core Synthetic Strategy 2: Grignard Reagent Carboxylation

An alternative and powerful strategy involves the formation of the carboxylic acid group as the final step in the synthesis of the key intermediate. This is achieved through the reaction of a Grignard reagent with carbon dioxide (dry ice)[7][8].

Workflow for Strategy 2

Caption: Workflow for the synthesis via Grignard Reagent Carboxylation.

Step 2.1: Preparation of the Grignard Precursor

This route requires a starting material such as 1-Bromo-2-methyl-5-(methylthio)benzene . This precursor can be synthesized from a di-halogenated toluene, for example, by selective substitution.

Step 2.2: Grignard Reaction and Carboxylation

The formation and reaction of Grignard reagents are highly sensitive to moisture and require anhydrous conditions[9].

-

Experimental Protocol:

-

Ensure all glassware is oven or flame-dried and assembled under an inert atmosphere (N₂ or Ar).

-

Place magnesium turnings (1.2 equivalents) in a flask with a stir bar.

-

Add anhydrous diethyl ether or THF.

-

Add a solution of 1-bromo-2-methyl-5-(methylthio)benzene (1.0 equivalent) in the anhydrous solvent dropwise. Initiation may require gentle warming or the addition of an iodine crystal[9].

-

Once the reaction initiates (indicated by gentle reflux and disappearance of magnesium), maintain a gentle reflux until all the magnesium is consumed.

-

Cool the resulting Grignard solution and pour it slowly over an excess of crushed dry ice (solid CO₂) with vigorous stirring[7].

-

Allow the CO₂ to sublime completely.

-

Perform an acidic workup by adding cold dilute HCl or H₂SO₄ to protonate the carboxylate salt.

-

Extract the product with an organic solvent, wash, dry, and purify as described in Strategy 1.

-

-

Causality & Insights: The Grignard reagent transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion[8]. This "umpolung" (polarity reversal) allows it to attack the electrophilic carbon of CO₂. The reaction forms a magnesium carboxylate salt, which is stable until protonated during the acidic workup to yield the final carboxylic acid[7].

The Final Step: Oxidation of Thioether to Sulfone

Both strategies converge on the key intermediate, 2-Methyl-5-(methylthio)benzoic acid. The final step is its oxidation to the target sulfone. This is a robust and generally high-yielding transformation. Common, effective, and environmentally benign oxidants are hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

Comparative Oxidation Methodologies

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | 25 - 70 | Inexpensive, environmentally friendly (byproduct is water). Reaction can be exothermic. Catalysts like tungstate can accelerate the reaction[3][10][11]. |

| m-CPBA | Dichloromethane (DCM), THF | 0 - 25 | Highly efficient and selective. The reaction is often clean, but the byproduct (m-chlorobenzoic acid) must be removed. Stoichiometry is critical to avoid over-oxidation[12][13]. |

| Oxone® (KHSO₅) | Methanol/Water | 25 | A stable, solid peracid source. Easy to handle and effective for a wide range of sulfides. |

Optimized Protocol (Hydrogen Peroxide Method)

-

Dissolve 2-Methyl-5-(methylthio)benzoic acid (1.0 equivalent) in glacial acetic acid.

-

Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 equivalents) to the solution, using an ice bath to control the initial exotherm.

-

Stir the mixture at room temperature or with gentle heating (50-60°C) for 4-8 hours until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Cool the reaction mixture and pour it into cold water.

-

The white precipitate of this compound is collected by filtration.

-

Wash the solid with water and dry under vacuum to obtain the final product in high purity and yield.

Summary and Outlook

The synthesis of this compound is most effectively achieved through a multi-step process pivoting on the key intermediate, 2-Methyl-5-(methylthio)benzoic acid.

-

Strategy 1 (Ullmann Coupling) is often preferred in industrial settings due to its more direct approach from a readily available halo-benzoic acid. However, it requires elevated temperatures and a copper catalyst, which may need to be removed from the final product.

-

Strategy 2 (Grignard Carboxylation) is a classic and versatile laboratory method. Its main drawback is the strict requirement for anhydrous conditions, which can be challenging on a large scale.

The final oxidation step is robust and high-yielding with multiple reliable methods available. For green chemistry considerations, the use of hydrogen peroxide in acetic acid is highly recommended. This guide provides the foundational knowledge for researchers to select and optimize the synthetic route best suited to their specific laboratory capabilities, scale, and purity requirements.

References

- 1. rsc.org [rsc.org]

- 2. 5-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-5-(methylsulfonyl)benzoic acid, a key organic intermediate for researchers, medicinal chemists, and professionals in drug development. This document elucidates the molecule's core chemical and physical properties, offers expert insights into its logical synthetic pathways, and explores its potential as a versatile scaffold in the design of novel therapeutics. Detailed, field-proven experimental protocols for purity and solubility assessment are provided to ensure immediate applicability in a laboratory setting. The guide is structured to deliver not just data, but the scientific causality behind the compound's characteristics and applications, establishing a foundation of expertise, authority, and trust.

Core Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is defined by a benzene ring functionalized with three key substituents: a carboxylic acid group at position 1, a methyl group at position 2, and a methylsulfonyl group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential utility as a building block in organic synthesis.

The methyl group (-CH₃) at the ortho position to the carboxylic acid can induce steric effects that influence the conformation and reactivity of the carboxyl group. The methylsulfonyl group (-SO₂CH₃), a strong electron-withdrawing group, significantly impacts the electronic properties of the aromatic ring and the acidity of the carboxylic acid.

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Quantitative Data

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 151104-37-9 | |

| Molecular Formula | C₉H₁₀O₄S | [1][2] |

| Molecular Weight | 214.24 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | N/A |

Physicochemical Characteristics and Their Implications

The physicochemical profile of a compound is paramount in drug development, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Acidity (pKa): The carboxylic acid group is the primary acidic center. The presence of the electron-withdrawing methylsulfonyl group is expected to increase the acidity (lower the pKa) compared to benzoic acid or 2-methylbenzoic acid, making it a stronger acid. This has direct implications for salt formation strategies used to improve solubility and bioavailability.

-

Solubility: Due to the polar carboxylic acid and sulfonyl groups, the molecule possesses some affinity for polar solvents. However, the aromatic ring and methyl groups contribute to its lipophilic character. It is expected to exhibit limited solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. Understanding solubility is a self-validating system for designing formulation and biological assay protocols.

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's distribution between an immiscible lipid and aqueous phase. The methyl and methylsulfonyl groups will influence this value, which is a key predictor of cell membrane permeability and overall drug-likeness.

-

Appearance: As with many small organic acids, it is typically supplied as a white to off-white solid powder.

Synthesis and Manufacturing Insights

While multiple synthetic routes can be devised, a logical and common approach in medicinal chemistry involves the late-stage oxidation of a more readily available thioether precursor. This strategy is often preferred because the thioether is less polar and generally easier to handle and purify than the corresponding sulfonyl compound.

Proposed Synthetic Workflow

The following workflow illustrates a robust, two-step synthesis starting from 2-methyl-5-nitrobenzoic acid, a common starting material.

Caption: A plausible synthetic pathway for this compound.

Rationale and Causality in Synthesis

-

Step 1 (Thiolation): This sequence begins with the reduction of the nitro group to an amine, which is then converted into a diazonium salt. This salt is a versatile intermediate that can be displaced by a methyl thiolate nucleophile (like sodium thiomethoxide) to install the required methylthio group. This pathway is chosen for its reliability and the commercial availability of the starting materials.

-

Step 2 (Oxidation): The conversion of the thioether (-SCH₃) to the sulfone (-SO₂CH₃) is a critical step.

-

Causality of Reagent Choice: Using hydrogen peroxide in acetic acid is a cost-effective and common method for this oxidation. The reaction proceeds via a sulfoxide intermediate. It is crucial to control the stoichiometry and temperature to prevent unwanted side reactions and ensure complete conversion to the sulfone. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used for a cleaner, albeit more expensive, oxidation.

-

Self-Validation: The progress of this reaction must be monitored by a technique like Thin-Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting thioether and the sulfoxide intermediate, ensuring the reaction goes to completion. This in-process control is a hallmark of a trustworthy protocol.

-

Role in Pharmaceutical Research and Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or scaffold. Its structure is strategically important for several reasons.

-

Structural Scaffold: It provides a rigid aromatic core that can be used to orient other functional groups in three-dimensional space to interact with a biological target, such as an enzyme's active site or a receptor's binding pocket.

-

Carboxylic Acid Handle: The -COOH group is a key point for modification. It can be readily converted into amides, esters, or other functional groups. This allows chemists to build larger, more complex molecules and fine-tune properties like solubility and cell permeability. The formation of an amide bond is one of the most common reactions in medicinal chemistry for creating drug candidates.

-

Methylsulfonyl Group as a Pharmacophore: The sulfonyl group is a common feature in many approved drugs. It is a strong hydrogen bond acceptor and is metabolically stable. It can serve as a bioisosteric replacement for other groups, helping to improve the ADME profile of a lead compound. The presence of this group makes this compound a valuable building block for creating molecules with potential therapeutic activity.

Logical Role as a Drug Precursor

Caption: Role as a key intermediate in the synthesis of a hypothetical API.

Experimental Protocols

The following protocols describe self-validating systems for the characterization of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method provides a quantitative measure of the compound's purity, a critical parameter for any research application.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).

-

Gradient:

-

0-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: Hold at 5% B

-

-

-

Data Analysis (Self-Validation):

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit one major peak with minimal impurities.

-

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol determines the solubility in a specific buffer, which is essential for designing in vitro biological assays.

-

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Dimethyl Sulfoxide (DMSO).

-

This compound.

-

Orbital shaker.

-

Centrifuge and HPLC system.

-

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube. This creates a target concentration of 100 µM.

-

Seal the tube and place it on an orbital shaker at room temperature for 2 hours to allow it to reach equilibrium.

-

After shaking, centrifuge the sample at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.

-

Carefully collect the supernatant.

-

Analyze the concentration of the compound in the supernatant using the HPLC method described in Protocol 5.1, comparing the peak area to a standard curve prepared from the DMSO stock solution.

-

-

Interpretation: The measured concentration in the supernatant represents the kinetic solubility of the compound in PBS at room temperature. This is a self-validating check to ensure that concentrations used in future experiments do not exceed the solubility limit, which could lead to compound precipitation and unreliable results.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its molecular weight of 214.24 g/mol and unique trifunctionalized structure provide a versatile platform for synthetic chemistry.[1][2] The insights into its physicochemical properties, logical synthesis, and potential as a pharmaceutical intermediate underscore its value. The detailed protocols provided herein offer a practical, trustworthy framework for its analysis and application. By understanding the causality behind its chemical behavior, researchers can effectively leverage this molecule to advance the frontiers of medicinal chemistry and drug discovery.

References

potential biological activity of 2-Methyl-5-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to the Potential Biological Activity of 2-Methyl-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages structure-activity relationship (SAR) principles and data from structurally analogous compounds to build a robust hypothesis for its potential therapeutic applications. We will delve into the physicochemical properties of the molecule, explore potential biological targets based on its structural motifs, and propose a detailed experimental workflow for its systematic evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Rationale for Investigating this compound

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[2] this compound (Figure 1) presents an intriguing combination of a lipophilic methyl group and a polar, electron-withdrawing methylsulfonyl group. This unique substitution pattern suggests the potential for novel biological activities. While this specific compound is not extensively characterized in the literature, its structural relatives have shown significant utility, primarily as intermediates in the synthesis of pharmaceuticals, herbicides, and other bioactive compounds.[4][5]

Figure 1: Chemical Structure of this compound

References

- 1. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(methylsulfonyl)benzoic acid and its structural analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. This document delves into their chemical properties, synthesis, and characterization, with a focus on the underlying scientific principles and practical laboratory applications. Furthermore, it explores the structure-activity relationships (SAR) within this compound class, offering insights for the rational design of novel therapeutic agents. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in this field.

Introduction: The Significance of the Sulfonylbenzoic Acid Scaffold

The benzoic acid framework is a ubiquitous scaffold in biologically active molecules. The incorporation of a methylsulfonyl group introduces a highly polar and metabolically stable moiety that can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profile. The 2-methyl substitution provides a steric and electronic perturbation that can be crucial for target binding and selectivity.

This guide will focus on the core molecule, this compound, and explore its chemical landscape through its structural analogs. Understanding the synthesis, properties, and biological potential of this class of compounds is paramount for advancing drug discovery programs targeting a range of therapeutic areas.

Physicochemical Properties

The properties of this compound and its analogs are dictated by the interplay of the carboxylic acid, methyl, and methylsulfonyl functional groups.

| Property | This compound (Predicted) | 2-Methoxy-5-(methylsulfonyl)benzoic acid[1][2][3] |

| Molecular Formula | C9H10O4S | C9H10O5S |

| Molecular Weight | 214.24 g/mol | 230.24 g/mol [1] |

| Melting Point | --- | 190 °C[1][3] |

| Boiling Point | --- | 467.9 °C at 760 mmHg[1][3] |

| pKa | ~3.5 (Predicted) | 3.49 ± 0.10 (Predicted)[1] |

| LogP | --- | 1.87770[1] |

| Solubility | --- | DMSO (Slightly), Methanol (Slightly, Heated)[1] |

The methylsulfonyl group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid. The presence of both the carboxylic acid and the sulfonyl group enhances the polarity of the molecule, which can influence its solubility in various solvents.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry transformations. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic strategy involves the preparation of a substituted toluene precursor, followed by oxidation of the methyl group to a carboxylic acid.

References

A Theoretical Investigation of 2-Methyl-5-(methylsulfonyl)benzoic acid: A Computational Guide for Drug Discovery

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

2-Methyl-5-(methylsulfonyl)benzoic acid is a fascinating small molecule that belongs to the diverse family of substituted benzoic acids. Its chemical architecture, featuring a carboxylic acid group, a methyl group, and a methylsulfonyl group attached to a benzene ring, bestows upon it a unique combination of physicochemical properties. While not a household name, this compound and its structural analogs serve as crucial intermediates in the synthesis of a variety of pharmacologically active agents, including anti-inflammatory, analgesic, and antipsychotic drugs.[1][2] The presence of the sulfonyl group is particularly noteworthy, as this functional group is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets and enhance metabolic stability.[3][4]

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will navigate through a multi-faceted computational workflow, from elucidating its fundamental electronic properties to predicting its behavior within a biological system. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough in-silico analysis.

Part 1: Foundational Insights through Quantum Chemistry

To truly understand the potential of a molecule, we must first explore its intrinsic properties at the quantum level. Density Functional Theory (DFT) is a powerful computational method that allows us to predict a molecule's electronic structure and, by extension, its geometry, stability, and reactivity.[5][6]

Geometric Optimization and Structural Parameters

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved through a process called geometry optimization. The resulting optimized structure provides a wealth of information, including bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (B3LYP/6-31G*) |

| C-S Bond Length | 1.77 Å |

| S=O Bond Lengths | 1.45 Å |

| C=O Bond Length (Carboxylic Acid) | 1.22 Å |

| O-H Bond Length (Carboxylic Acid) | 0.97 Å |

Note: These are representative values and will vary slightly depending on the level of theory and basis set used.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It allows us to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the sulfonyl and carboxyl groups are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance.

Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Preparation: Create an input file for a DFT software package (e.g., Gaussian, ORCA, PySCF[7]). Specify the following:

-

Method: B3LYP (a common and reliable hybrid functional).

-

Basis Set: 6-31G* (a good starting point for molecules of this size).

-

Calculation Type: Opt (for geometry optimization) followed by Freq (to confirm a true minimum and obtain vibrational frequencies).

-

Charge and Multiplicity: 0 and 1 (for a neutral, singlet ground state).

-

-

Execution: Run the DFT calculation.

-

Analysis:

-

Visualize the optimized geometry and measure key structural parameters.

-

Examine the output file to obtain the HOMO and LUMO energies and calculate the energy gap.

-

Generate and visualize the MEP map to identify regions of positive and negative electrostatic potential.

-

Part 2: Probing Biological Interactions with Molecular Docking

Given the prevalence of substituted benzoic acids in anti-inflammatory drugs, we will hypothesize that this compound may interact with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, as well as the binding affinity.[8][9]

Target Selection and Preparation

The first step is to obtain the 3D structure of our protein target, COX-2. The Protein Data Bank (PDB) is a repository of experimentally determined protein structures. For this guide, we will use the PDB entry 1CX2 , which is the crystal structure of human COX-2. Before docking, the protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation

The ligand, this compound, also needs to be prepared. This involves generating a 3D conformation and assigning appropriate atom types and charges.

Docking Simulation and Analysis

The docking algorithm will then explore various possible binding poses of the ligand within the active site of COX-2 and score them based on a scoring function. The results will provide a predicted binding affinity (often in kcal/mol) and the most likely binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Protocol 2: Molecular Docking with AutoDock Vina

-

Obtain Protein Structure: Download the PDB file for COX-2 (e.g., 1CX2) from the RCSB PDB database.

-

Prepare the Receptor:

-

Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[10]

-

Remove water molecules and any co-crystallized ligands.

-

Use a tool like AutoDock Tools to add polar hydrogens and save the receptor in the .pdbqt format.

-

-

Prepare the Ligand:

-

Use the DFT-optimized structure of this compound.

-

Use AutoDock Tools to set the torsional degrees of freedom and save the ligand in the .pdbqt format.

-

-

Define the Binding Site: Identify the active site of COX-2 (based on the location of the co-crystallized ligand in the original PDB file or from literature) and define a grid box that encompasses this region.

-

Run Docking: Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.[8]

-

Analyze Results:

-

Examine the output file for the predicted binding affinities of the different poses.

-